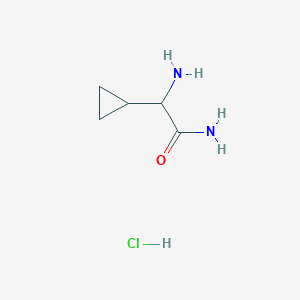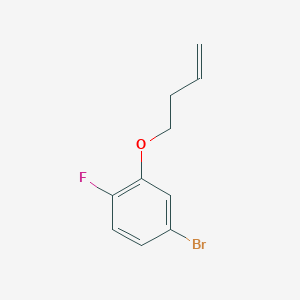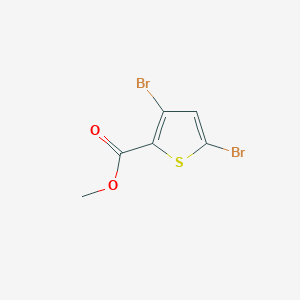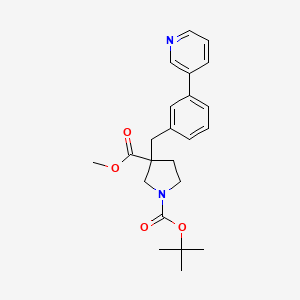![molecular formula C15H16ClNO B1444704 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride CAS No. 1186234-47-8](/img/structure/B1444704.png)
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride
Übersicht
Beschreibung
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride (3-BPAH) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the azetidine ring and is structurally similar to the azetidine ring in its natural form. 3-BPAH is a versatile compound with many potential applications due to its unique structural properties. It has been used in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Analysis
The compound has been involved in various synthetic pathways. For instance, it is part of the synthesis of Biphenyl 4-carboxylic acid((3- chloro 2-(substituted phenyl) - 4- oxo azetidine-1-yl) amide, indicating its relevance in the formation of structurally complex molecules (Patel, Malik, & Bhatt, 2009). Synthesis of related compounds, like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, involves intricate chemical pathways and showcases the compound's utility in complex chemical syntheses (Zhang, 2011).
Structural and Functional Characterization
The compound has been involved in studies focusing on the structural and functional characterization of azetidine derivatives. For example, studies have been conducted on the synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1’-biphenyl-4,4’-diamine (Hanoon, Al Hussain, & Abass, 2021).
Medicinal Chemistry and Pharmacology
Anticancer Properties
The compound or its derivatives have been studied for their anticancer properties. For instance, a series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Parmar et al., 2021).
Antioxidant and Antimicrobial Activities
Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and tested for in-vitro antioxidant activity, suggesting the compound's role in the development of new therapeutics with antioxidant properties (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Eigenschaften
IUPAC Name |
3-(4-phenylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOVPANGOZXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
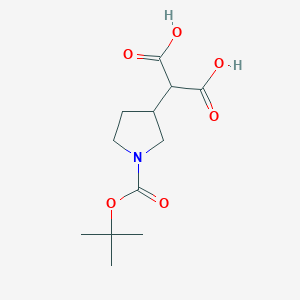
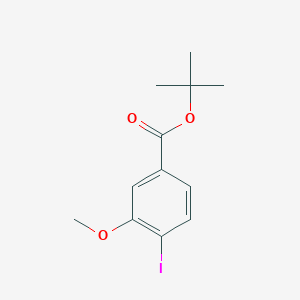
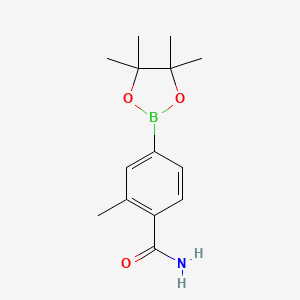
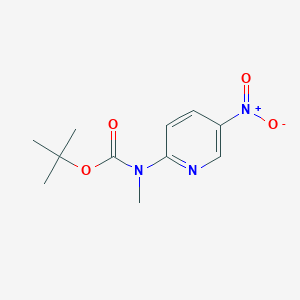
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)
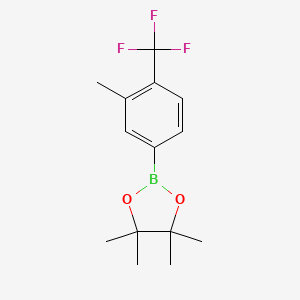
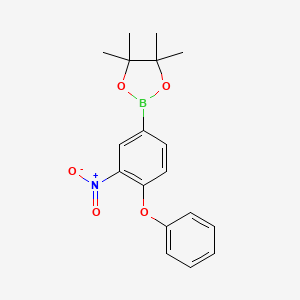
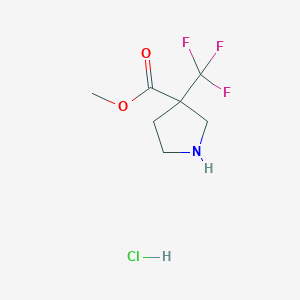
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)
